molecular formula C24H20N2O4 B3568462 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid

4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid

Cat. No.: B3568462
M. Wt: 400.4 g/mol
InChI Key: VOBXHLGDOVDBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid” is a chemical compound with the molecular formula C24H20N2O4 . It has an average mass of 400.427 Da and a monoisotopic mass of 400.142303 Da .

Scientific Research Applications

Corrosion Inhibition

  • Application : One significant application of a derivative of this compound, specifically 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), is in corrosion inhibition. IM1 has been found to exhibit a high corrosion inhibition efficiency for mild steel in acidic solutions. This derivative, synthesized using microwave irradiation, showed an efficiency up to 96% in protecting steel from corrosion (Prashanth et al., 2021).

Chemosensor Development

  • Application : Derivatives of 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid have been used in the development of chemosensors. For instance, specific imidazole derivatives have been characterized as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrate potential in environmental monitoring and safety applications (Emandi et al., 2018).

Pharmaceutical Research

  • Application : This compound has been involved in pharmaceutical research, particularly in the synthesis of new derivatives for potential therapeutic applications. For example, certain derivatives have been evaluated for antimicrobial activity, displaying effectiveness against bacteria such as S. aureus and E. coli, indicating potential as antimicrobial agents (Khanage et al., 2020).

Material Science and Chemistry

  • Application : In material science and chemistry, this compound's derivatives have been used in synthesizing new materials with specific properties. For instance, derivatives have been used in the synthesis and characterization of novel poly(amide-ether)s, showing potential for use in various industrial applications due to their physical and optical properties (Ghaemy et al., 2013).

Properties

IUPAC Name

4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-29-19-11-7-15(8-12-19)21-22(16-9-13-20(30-2)14-10-16)26-23(25-21)17-3-5-18(6-4-17)24(27)28/h3-14H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBXHLGDOVDBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid

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